2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, commonly referred to as 2,2-DNBO, is a synthetic organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound with a benzoxazinone ring system and a nitro group at the 6-position. It has a molecular weight of 225.21 g/mol and is soluble in chloroform and methanol. 2,2-DNBO is used in various laboratory experiments and scientific research applications due to its unique properties.
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
This compound has been explored for its potential in the synthesis of novel anticancer agents. The nitro group and the oxazinone moiety present in the structure could be modified to produce derivatives with enhanced cytotoxic activities against various cancer cell lines . Researchers are investigating these derivatives for their ability to induce apoptosis and inhibit cell proliferation.
Agriculture: Pesticide Development
In agriculture, the compound’s derivatives are being studied for their use in developing new pesticides. The structural complexity of oxazinones offers a variety of interaction points with biological targets, potentially leading to the development of pesticides with novel modes of action .
Materials Science: Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the creation of polymers and small molecules with unique properties. Its reactivity can be utilized to develop materials with specific characteristics, such as increased durability or enhanced electrical conductivity .
Environmental Science: Pollutant Degradation
Researchers are examining the use of this compound in environmental science, particularly in the degradation of pollutants. Its chemical structure could be instrumental in catalyzing reactions that break down harmful environmental contaminants .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound is being studied for its role as an enzyme inhibitor. By modifying certain groups within the compound, it can be tailored to fit into enzyme active sites, potentially leading to the development of new drugs or biochemical tools .
Pharmacology: Drug Delivery Systems
The compound’s framework is being investigated for its application in drug delivery systems. Its ability to form stable, bioactive derivatives makes it a candidate for delivering therapeutic agents to specific sites within the body, enhancing the efficacy and reducing the side effects of drugs .
properties
IUPAC Name |
2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXZRZGZJZYBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443099 | |
Record name | 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85160-84-5 | |
Record name | 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85160-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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